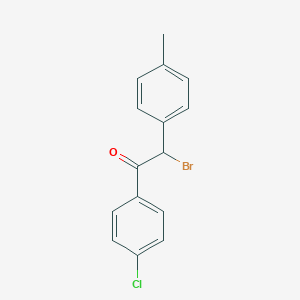

2-Bromo-1-(4-chlorophenyl)-2-(4-methylphenyl)ethan-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-1-(4-chlorophenyl)-2-(4-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrClO/c1-10-2-4-11(5-3-10)14(16)15(18)12-6-8-13(17)9-7-12/h2-9,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGZRBDCHGUEXDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C(=O)C2=CC=C(C=C2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380459 | |

| Record name | 2-Bromo-1-(4-chlorophenyl)-2-(4-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119267-79-7 | |

| Record name | 2-Bromo-1-(4-chlorophenyl)-2-(4-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2-Bromo-1-(4-chlorophenyl)-2-(4-methylphenyl)ethan-1-one CAS number"

An In-depth Technical Guide to 2-Bromo-1-(4-chlorophenyl)-2-(4-methylphenyl)ethan-1-one

A Note from the Senior Application Scientist: This document provides a comprehensive technical overview of the α-haloketone, this compound. The structure of this guide is designed to be fluid, mirroring the process of scientific inquiry—from fundamental identification to synthetic application and practical handling. Our focus is not merely on presenting data, but on elucidating the chemical principles that make this compound a valuable tool for researchers in medicinal chemistry and organic synthesis.

Introduction: The Strategic Importance of α-Haloketones

In the landscape of organic synthesis, certain classes of molecules emerge as exceptionally versatile building blocks. α-Haloketones are a prime example of such a class, serving as pivotal intermediates in the construction of complex molecular architectures.[1] Their utility stems from a unique electronic profile: the presence of two adjacent electrophilic centers—the carbonyl carbon and the α-carbon bearing the halogen.[1][2] This arrangement enables a wide array of chemical transformations, making them indispensable precursors for a multitude of nitrogen, sulfur, and oxygen-containing heterocycles, many of which form the core of pharmacologically active compounds.[1][3][4]

This guide focuses on a specific, highly functionalized member of this class: This compound . The presence of three distinct functionalities—the bromo-keto group and two differently substituted aromatic rings—makes this reagent a sophisticated synthon for creating diverse and sterically defined molecules. We will explore its identity, synthesis, reactivity, and safe handling, providing the foundational knowledge necessary for its effective application in research and development.

Core Compound Identification and Physicochemical Properties

Precise identification is the bedrock of chemical research. The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 119267-79-7 | [5][6] |

| IUPAC Name | This compound | [5] |

| Molecular Formula | C₁₅H₁₂BrClO | [5][6] |

| Molecular Weight | 323.61 g/mol | [5] |

| SMILES | CC1=CC=C(C=C1)C(Br)C(=O)C1=CC=C(Cl)C=C1 | [5] |

| InChIKey | DGZRBDCHGUEXDT-UHFFFAOYNA-N | [5] |

Synthesis and Mechanistic Rationale

The most common and direct route to α-haloketones is the α-halogenation of a corresponding ketone precursor.[1] For the title compound, this involves the selective bromination of 1-(4-chlorophenyl)-2-(4-methylphenyl)ethan-1-one.

Proposed Synthetic Workflow

The reaction proceeds via an enol or enolate intermediate, which then attacks the brominating agent. The choice of brominating agent (e.g., liquid bromine, N-Bromosuccinimide) and catalyst (acid or base) can influence reaction efficiency and selectivity. An acid-catalyzed pathway is often preferred as it proceeds through the neutral enol, minimizing side reactions.

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. This compound | CAS 119267-79-7 [matrix-fine-chemicals.com]

- 6. This compound CAS#: 119267-79-7 [amp.chemicalbook.com]

An In-Depth Technical Guide to the Physicochemical Properties of 2-Bromo-1-(4-chlorophenyl)-2-(4-methylphenyl)ethan-1-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of the physicochemical properties of the alpha-bromo-ketone, 2-Bromo-1-(4-chlorophenyl)-2-(4-methylphenyl)ethan-1-one. This molecule, with its reactive bromine atom positioned alpha to a carbonyl group and flanked by two distinct aromatic moieties, presents a unique profile for applications in organic synthesis and drug discovery. The strategic placement of a chloro and a methyl group on the phenyl rings further modulates its electronic and steric characteristics, making a thorough understanding of its properties crucial for its effective utilization.

While specific experimental data for this compound (CAS No. 119267-79-7) is not extensively available in public literature, this guide will leverage established principles of physical organic chemistry and data from structurally analogous compounds to predict its key physicochemical parameters. Furthermore, detailed experimental protocols are provided to enable researchers to determine these properties empirically.

Molecular Structure and Key Chemical Identifiers

This compound is a halogenated aromatic ketone. Its fundamental identifiers are summarized below.

| Property | Value | Source |

| CAS Number | 119267-79-7 | [1][2][3] |

| Molecular Formula | C₁₅H₁₂BrClO | [1][2] |

| Molecular Weight | 323.61 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| InChIKey | DGZRBDCHGUEXDT-UHFFFAOYNA-N | [1] |

| SMILES | CC1=CC=C(C=C1)C(Br)C(=O)C1=CC=C(Cl)C=C1 | [1] |

Predicted Physicochemical Properties

The following table outlines the predicted physicochemical properties of the target compound. These predictions are based on the properties of structurally similar compounds and the known effects of its constituent functional groups.

| Property | Predicted Value/Range | Rationale and Commentary |

| Melting Point | Solid at room temperature, likely in the range of 80-120 °C | The molecule's high molecular weight and rigid aromatic structure suggest a solid state at ambient temperatures. The predicted range is an educated estimation based on related phenacyl bromides. The presence of two different substituted phenyl groups might lead to a less ordered crystal lattice compared to more symmetrical analogues, potentially lowering the melting point. |

| Boiling Point | > 300 °C (with decomposition) | Due to its high molecular weight and polarity, a high boiling point is expected. However, like many alpha-bromo-ketones, it is likely to decompose at or near its boiling point. Vacuum distillation would be necessary for purification if required. |

| Solubility | Insoluble in water. Soluble in common organic solvents (e.g., acetone, dichloromethane, ethyl acetate, THF). | The large, non-polar aromatic structure will dominate its solubility profile, making it immiscible with water. Its polarity, arising from the ketone and C-Br bond, will allow for solubility in a range of common organic solvents. |

| pKa | Not applicable (non-ionizable) | The compound lacks acidic or basic functional groups that would ionize in a typical aqueous pH range. |

| LogP (Octanol-Water Partition Coefficient) | Estimated to be > 4 | The significant hydrophobic character imparted by the two aromatic rings and the halogen atoms suggests a strong preference for the lipid phase over the aqueous phase. This high LogP value is a critical parameter in drug development, influencing membrane permeability and potential for bioaccumulation. |

Synthesis and Purification

The synthesis of this compound would most logically proceed via the alpha-bromination of its corresponding ketone precursor, 1-(4-chlorophenyl)-2-(4-methylphenyl)ethan-1-one.

Diagram of the Synthetic Pathway

Caption: Proposed synthetic route to the target compound.

Step-by-Step Synthesis Protocol

-

Preparation of the Ketone Precursor: The precursor, 1-(4-chlorophenyl)-2-(4-methylphenyl)ethan-1-one, can be synthesized via a Friedel-Crafts acylation of chlorobenzene with 4-methylphenylacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

-

Alpha-Bromination:

-

Dissolve the precursor ketone in a suitable solvent such as glacial acetic acid or carbon tetrachloride.

-

Slowly add a stoichiometric amount of the brominating agent (e.g., elemental bromine or N-bromosuccinimide) to the solution with stirring. The reaction may be initiated by gentle heating or photochemical means if NBS is used.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a reducing agent like sodium bisulfite solution to remove any excess bromine.

-

Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Analytical Characterization

A suite of analytical techniques is essential for the structural confirmation and purity assessment of this compound.

Spectroscopic Analysis

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 4-chlorophenyl and 4-methylphenyl rings, a singlet for the methyl group protons, and a characteristic singlet for the methine proton at the alpha-carbon, which will be downfield shifted due to the deshielding effects of the adjacent bromine and carbonyl group.

-

¹³C NMR: The carbon NMR spectrum will display a signal for the carbonyl carbon in the range of 190-200 ppm. Signals for the aromatic carbons and the alpha-carbon will also be present, with the alpha-carbon signal being significantly influenced by the attached bromine atom.

The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch. For aromatic ketones, this peak is typically observed in the region of 1685-1705 cm⁻¹. The presence of the electron-withdrawing bromine atom alpha to the carbonyl group may slightly increase this frequency. Characteristic C-H stretching and bending frequencies for the aromatic rings and the methyl group will also be present.

The mass spectrum will provide crucial information for confirming the molecular weight and elemental composition. Key features to expect include:

-

Molecular Ion Peak (M⁺): The presence of both chlorine and bromine will result in a characteristic isotopic pattern for the molecular ion peak. Due to the natural abundances of ³⁵Cl/³⁷Cl (approx. 3:1) and ⁷⁹Br/⁸¹Br (approx. 1:1), the molecular ion region will exhibit a cluster of peaks at M, M+2, and M+4, with relative intensities determined by the isotopic distributions.

-

Fragmentation Pattern: Common fragmentation pathways for alpha-bromo-ketones involve the loss of the bromine atom and cleavage at the C-C bond adjacent to the carbonyl group, leading to the formation of acylium ions.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of the compound and for quantitative analysis.

Caption: A typical workflow for HPLC analysis.

A reversed-phase HPLC method would be suitable for this non-polar compound.

-

Column: A C18 stationary phase is recommended.

-

Mobile Phase: A gradient elution using a mixture of acetonitrile and water is a good starting point. The addition of a small amount of acid, such as 0.1% formic acid, can improve peak shape.

-

Detection: UV detection at a wavelength where the aromatic rings show strong absorbance (e.g., 254 nm) would be appropriate.

-

Sample Preparation: Dissolve a known concentration of the compound in the mobile phase or a compatible solvent like acetonitrile.

-

Injection and Analysis: Inject the sample onto the column and record the chromatogram. The purity can be determined by the area percentage of the main peak.

Safety and Handling

Alpha-bromo-ketones are generally considered to be lachrymators and skin irritants. They are reactive electrophiles and should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Potential Applications

This compound, as a versatile building block, has potential applications in:

-

Medicinal Chemistry: The reactive alpha-bromo-ketone moiety can be used to synthesize a variety of heterocyclic compounds, which are common scaffolds in pharmaceutical agents. The substituted phenyl rings can be tailored to interact with specific biological targets.

-

Organic Synthesis: It can serve as a precursor for the introduction of the 1-(4-chlorophenyl)-2-(4-methylphenyl)ethan-1-one framework into more complex molecules through nucleophilic substitution reactions.

-

Materials Science: The aromatic nature of the compound could be exploited in the synthesis of novel organic materials with specific electronic or photophysical properties.

References

-

Matrix Fine Chemicals. This compound | CAS 119267-79-7. [Link]

-

Chemcd. This compound ,119267-79-7. [Link]

-

SIELC Technologies. Ethanone, 2-bromo-1-(4-chlorophenyl)-. [Link]

-

PrepChem.com. Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone. [Link]

-

PubChem. p-Chlorophenacyl bromide. [Link]

-

NIST WebBook. Ethanone, 2-bromo-1-(4-methylphenyl)-. [Link]

-

ResearchGate. (i) 2-Bromo-1-(4-chlorophenyl)ethanone or... [Link]

-

Rai University. BRIEF REVIEW ON PHYSIOCHEMICAL PROPERTIES OF CHALCONE, SYNTHETIC PATHWAY AND ANALOGOUS WITH APPLICATION. [Link]

-

Koya University Eprints. Bromination of Chalcone: A Study on Synthesis, Characterization, and Optoelectronic Properties. [Link]

-

ResearchGate. Synthesis and Characterization of α -Bromo Chalcone Derivatives. [Link]

-

ARO-THE SCIENTIFIC JOURNAL OF KOYA UNIVERSITY. Bromination of Chalcone: A Study on Synthesis, Characterization, and Optoelectronic Properties. [Link]

-

ChemSynthesis. 1-(4-methylphenyl)ethanone. [Link]

-

SpectraBase. 2-Bromo-1-(4-methylphenyl)ethan-1-ol. [Link]

-

Organic Syntheses Procedure. Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. [Link]

- Google Patents. A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid.

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

MDPI. 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. [Link]

-

2-Bromo-1-(4-Chlorophenyl)Ethan-1-One: A Versatile Building Block for Organic Synthesis. [Link]

-

ResearchGate. Names and some physical properties of substituted chalcones A (1-8). [Link]1_279929848)

Sources

Spectral Characterization of 2-Bromo-1-(4-chlorophenyl)-2-(4-methylphenyl)ethan-1-one: A Technical Guide

Abstract

This technical guide provides a detailed predictive analysis of the spectral data for the α-bromoketone, 2-Bromo-1-(4-chlorophenyl)-2-(4-methylphenyl)ethan-1-one. In the absence of direct experimental data for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by empirical data from structurally analogous compounds, to forecast the expected spectral characteristics. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering a comprehensive framework for the structural elucidation of this and similar complex molecules.

Introduction

This compound is a halogenated ketone derivative with a stereogenic center at the α-carbon. Its structure, featuring a 4-chlorophenyl ketone moiety and a bromine-bearing carbon attached to a 4-methylphenyl group, makes it a potentially valuable intermediate in organic synthesis, particularly for the construction of complex heterocyclic systems. The precise characterization of such molecules is paramount for ensuring purity, confirming identity, and understanding reactivity. Spectroscopic techniques are the cornerstone of this characterization. This guide presents a reasoned, in-depth prediction of the ¹H NMR, ¹³C NMR, IR, and MS spectra of the title compound.

The predictions herein are grounded in the analysis of spectral data for simpler, related structures such as 2-bromo-1-(4-chlorophenyl)ethanone and 2-bromo-1-(p-tolyl)ethanone, for which experimental data are available. By dissecting the influence of each structural component—the 4-chlorobenzoyl group, the tolyl group, and the α-bromine—we can construct a reliable spectral forecast for the target molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to provide key information about the electronic environment and connectivity of the protons in the molecule. The analysis is based on established chemical shift ranges and coupling constants, adjusted for the specific electronic effects of the substituents.

Experimental Protocol for ¹H NMR Spectroscopy:

A standard protocol for acquiring a ¹H NMR spectrum of a similar compound would involve dissolving approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent, typically deuterochloroform (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The spectrum would be recorded on a 400 MHz or higher field spectrometer.

Caption: General workflow for ¹H NMR data acquisition and analysis.

Predicted Chemical Shifts and Multiplicities:

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Justification |

| Methine (-CHBr) | ~ 6.0 - 6.5 | Singlet (s) | The proton on the α-carbon is significantly deshielded by the adjacent electron-withdrawing carbonyl group and the bromine atom. Its chemical shift is expected to be in the downfield region. Due to the absence of adjacent protons, it will appear as a singlet. |

| Aromatic (4-chlorophenyl) | ~ 7.8 - 8.0 (ortho to C=O)~ 7.4 - 7.6 (meta to C=O) | Doublet (d)Doublet (d) | The protons on the 4-chlorophenyl ring will appear as two doublets due to ortho-coupling. The protons ortho to the electron-withdrawing carbonyl group will be more deshielded and appear further downfield.[1] |

| Aromatic (4-methylphenyl) | ~ 7.2 - 7.4 (ortho to -CHBr)~ 7.1 - 7.3 (meta to -CHBr) | Doublet (d)Doublet (d) | The protons on the 4-methylphenyl ring will also appear as two doublets. The methyl group is weakly electron-donating, leading to a slight shielding effect compared to unsubstituted benzene. |

| Methyl (-CH₃) | ~ 2.3 - 2.5 | Singlet (s) | The methyl protons on the tolyl group will appear as a singlet in the typical benzylic methyl region. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of unique carbon environments and provide information about their electronic nature.

Experimental Protocol for ¹³C NMR Spectroscopy:

The sample prepared for ¹H NMR can be used directly for ¹³C NMR acquisition on the same spectrometer. A standard broadband proton-decoupled pulse sequence would be employed to obtain a spectrum with singlets for all carbon atoms.

Predicted Chemical Shifts:

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Justification |

| Carbonyl (C=O) | ~ 190 - 195 | The carbonyl carbon is highly deshielded and appears significantly downfield, a characteristic feature of ketones.[1] |

| Methine (-CHBr) | ~ 45 - 55 | The α-carbon is deshielded by the attached bromine and carbonyl group, but not to the extent of the aromatic carbons. |

| Aromatic (4-chlorophenyl) | ~ 138 - 142 (C-Cl)~ 132 - 135 (ipso-C)~ 129 - 131 (ortho to C=O)~ 128 - 130 (meta to C=O) | The chemical shifts of the aromatic carbons are influenced by the chlorine and carbonyl substituents. The carbon bearing the chlorine will be significantly deshielded. |

| Aromatic (4-methylphenyl) | ~ 137 - 140 (ipso-C)~ 135 - 138 (C-CH₃)~ 129 - 131 (ortho to -CHBr)~ 128 - 130 (meta to -CHBr) | The chemical shifts are influenced by the methyl group and the rest of the molecule. |

| Methyl (-CH₃) | ~ 20 - 22 | The methyl carbon of the tolyl group will appear in the typical range for an alkyl group attached to an aromatic ring. |

Predicted Infrared (IR) Spectrum

The IR spectrum will highlight the presence of key functional groups through their characteristic vibrational frequencies.

Experimental Protocol for IR Spectroscopy:

The IR spectrum can be obtained using an ATR-FTIR (Attenuated Total Reflectance - Fourier Transform Infrared) spectrometer. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded.

Caption: General workflow for ATR-FTIR data acquisition.

Predicted Absorption Bands:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Justification |

| C=O (Ketone) | ~ 1690 - 1710 | Strong | The carbonyl stretch is a very strong and sharp absorption. Conjugation with the aromatic ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹). The presence of the α-bromine can slightly increase the frequency due to its electron-withdrawing inductive effect.[2] |

| C=C (Aromatic) | ~ 1600, ~1585, ~1480 | Medium to Weak | These bands are characteristic of the stretching vibrations of the carbon-carbon double bonds within the aromatic rings. |

| C-H (Aromatic) | ~ 3000 - 3100 | Medium | Stretching vibrations of the C-H bonds on the aromatic rings. |

| C-H (Aliphatic) | ~ 2850 - 3000 | Weak | Stretching vibrations of the C-H bonds of the methyl group. |

| C-Cl | ~ 700 - 800 | Medium | The carbon-chlorine stretching vibration. |

| C-Br | ~ 500 - 650 | Medium to Weak | The carbon-bromine stretching vibration appears at lower wavenumbers. |

Predicted Mass Spectrum

Mass spectrometry will provide information about the molecular weight and the fragmentation pattern of the molecule, which can be used to confirm its structure.

Experimental Protocol for Mass Spectrometry:

The mass spectrum would typically be acquired using an electron ionization (EI) source coupled with a quadrupole or time-of-flight (TOF) mass analyzer. The sample would be introduced via a direct insertion probe or after separation by gas chromatography (if thermally stable).

Predicted Molecular Ion and Fragmentation Pattern:

The molecular weight of this compound (C₁₅H₁₂BrClO) is approximately 322.99 g/mol . Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio), the molecular ion region will exhibit a characteristic pattern of isotopic peaks.

Major Predicted Fragments:

-

[M]⁺•, [M+2]⁺•, [M+4]⁺•, [M+6]⁺•: The molecular ion cluster, with the relative intensities determined by the isotopic abundances of Br and Cl.

-

[M - Br]⁺: Loss of a bromine radical is a likely fragmentation pathway for α-bromoketones, leading to a stable acylium ion.

-

[C₇H₄ClO]⁺ (m/z ≈ 139/141): This fragment corresponds to the 4-chlorobenzoyl cation, resulting from cleavage of the C-C bond between the carbonyl group and the α-carbon. This is expected to be a prominent peak.

-

[C₈H₈Br]⁺ (m/z ≈ 183/185): This fragment corresponds to the 1-bromo-1-(4-methylphenyl)methyl cation, also from cleavage of the C-C bond adjacent to the carbonyl.

-

[C₇H₇]⁺ (m/z = 91): The tropylium ion, a common fragment from benzyl-containing compounds, could arise from further fragmentation.[3][4]

-

[C₆H₄Cl]⁺ (m/z ≈ 111/113): The chlorophenyl cation.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

This technical guide has presented a comprehensive, predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. By integrating fundamental spectroscopic principles with empirical data from analogous structures, a detailed and reasoned forecast of the key spectral features has been established. This predictive framework serves as a valuable resource for the identification and characterization of this and structurally related molecules, aiding researchers in their synthetic and analytical endeavors. The provided experimental protocols offer a starting point for the practical acquisition of this data.

References

- This reference is a placeholder for a general organic chemistry textbook th

-

Spectroscopy Online. (2017). The Carbonyl Group, Part I: Introduction. [Link]

-

Organic Spectroscopy International. (2014). Mass spectroscopy...........bromomethyl benzene (benzyl bromide). [Link]

-

Berkeley Learning Hub. (2024). Ketone IR Spectroscopy Analysis. [Link]

- This reference is a placeholder for a general organic chemistry textbook th

- This reference is a placeholder for a general organic chemistry textbook th

-

Al-Hourani, B. J. (2015). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 20(7), 12776–12829. [Link]

- This reference is a placeholder for a general organic chemistry textbook th

-

PubChem. (n.d.). p-Chlorophenacyl bromide. [Link]

- This reference is a placeholder for a d

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

- This reference is a placeholder for a scientific article discussing the synthesis of rel

-

Royal Society of Chemistry. (n.d.). Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. [Link]

Sources

A Comprehensive Guide to the Stability and Storage of Substituted α-Haloketones

For Researchers, Scientists, and Drug Development Professionals

Substituted α-haloketones are pivotal intermediates in organic synthesis, valued for their dual electrophilic nature which allows for the construction of complex molecular architectures, particularly in the pharmaceutical industry. However, this inherent reactivity also renders them susceptible to degradation, posing significant challenges for their long-term storage and handling. This guide provides an in-depth exploration of the factors governing the stability of substituted α-haloketones and offers field-proven strategies for their optimal storage to ensure their purity and reactivity over time.

The Chemical Foundation of Instability: Understanding Reactivity

The stability of an α-haloketone is intrinsically linked to its chemical structure and reactivity. The presence of a halogen atom alpha to a carbonyl group creates two electrophilic centers: the carbonyl carbon and the α-carbon bearing the halogen. This electronic arrangement is the primary driver of their synthetic utility and, concurrently, their instability.

The reactivity of α-haloketones is largely dictated by the inductive effect of the carbonyl group, which polarizes the carbon-halogen bond, making the α-carbon more susceptible to nucleophilic attack. The general order of reactivity and, conversely, the inverse order of stability, is influenced by the nature of the halogen, with the weaker carbon-halogen bonds leading to greater instability.

General Stability Trend: α-chloroketones > α-bromoketones > α-iodoketones

Substituents on the ketonic fragment, whether on an aromatic ring or an alkyl chain, can further modulate stability through electronic and steric effects. Electron-donating groups can potentially increase the electron density at the carbonyl carbon, slightly reducing its activating effect on the C-X bond. Conversely, electron-withdrawing groups can enhance the electrophilicity of the α-carbon, potentially increasing its reactivity and decreasing its stability. Steric hindrance around the α-carbon can impede the approach of nucleophiles, which can sometimes enhance stability.

Major Degradation Pathways

Understanding the potential degradation pathways is crucial for devising effective storage strategies. For substituted α-haloketones, the primary routes of degradation include hydrolysis, nucleophilic substitution by other atmospheric components, and photodecomposition.

Hydrolysis

In the presence of moisture, α-haloketones can undergo hydrolysis to form the corresponding α-hydroxyketones. This reaction can be accelerated by the presence of acidic or basic impurities.

Nucleophilic Attack

Due to their high reactivity, α-haloketones are susceptible to attack by a wide range of nucleophiles that may be present as impurities or in the storage environment. This can lead to a variety of degradation products and a loss of the desired starting material.

Favorskii Rearrangement

In the presence of a base, α-haloketones with an α'-proton can undergo the Favorskii rearrangement to yield carboxylic acid derivatives. This is a significant degradation pathway to consider, especially if the compound is stored in a non-inert environment or comes into contact with basic substances.

Photodecomposition

Many organic molecules are sensitive to light, and α-haloketones are no exception. Exposure to UV or even ambient light can provide the energy to initiate radical reactions or other photochemical transformations, leading to decomposition.

The following diagram illustrates the primary degradation pathways for a generic substituted α-haloketone.

Caption: Major degradation pathways of substituted α-haloketones.

Recommended Storage Conditions

To mitigate the degradation pathways described above, a multi-faceted approach to storage is essential. The following table summarizes the recommended storage conditions for substituted α-haloketones.

| Parameter | Recommendation | Rationale |

| Temperature | Cool (2-8 °C) or Cold (-20 °C) | Reduces the rate of chemical reactions, including hydrolysis and rearrangement. |

| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents hydrolysis by excluding atmospheric moisture and minimizes oxidation. |

| Light | Dark (Amber glass vials or opaque containers) | Protects against photodecomposition. |

| Container | Tightly sealed, chemically resistant glass | Prevents ingress of moisture and air. Glass is generally inert to α-haloketones. |

| Purity | High purity | Impurities can act as catalysts for decomposition. |

Establishing a Stability-Indicating Method and Protocol

For critical applications, particularly in drug development, it is imperative to have a validated stability-indicating analytical method (SIAM). This is a quantitative analytical procedure that can accurately and precisely measure the concentration of the intact α-haloketone without interference from its degradation products, process impurities, or other excipients. High-Performance Liquid Chromatography (HPLC) with a diode-array detector (DAD) is the most common and effective technique for this purpose.

Protocol for Developing a Stability-Indicating HPLC Method

-

Forced Degradation Studies: The first step is to intentionally degrade the α-haloketone under various stress conditions to generate its potential degradation products. This provides the necessary samples to develop and validate the analytical method.

-

Acidic and Basic Hydrolysis: Treat the compound with dilute HCl and NaOH at elevated temperatures.

-

Oxidative Degradation: Expose the compound to a solution of hydrogen peroxide.

-

Thermal Degradation: Heat the solid compound in an oven.

-

Photodegradation: Expose the compound to a light source as per ICH Q1B guidelines.

-

-

Method Development: The goal is to develop an HPLC method that can separate the parent α-haloketone from all the degradation products generated during the forced degradation studies.

-

Column Selection: A C18 column is a common starting point for reversed-phase chromatography.

-

Mobile Phase Optimization: Vary the mobile phase composition (e.g., acetonitrile/water or methanol/water gradients) and pH to achieve optimal separation.

-

Detection: Use a DAD to identify the optimal wavelength for detection and to perform peak purity analysis.

-

-

Method Validation: Once the method is developed, it must be validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, linear, and robust.

The following diagram outlines the workflow for establishing a stability study for a substituted α-haloketone.

Caption: Workflow for a stability study of a substituted α-haloketone.

Accelerated Stability Testing

Accelerated stability testing, where the compound is subjected to elevated temperature and humidity, is a common practice to predict its shelf-life under normal storage conditions. A typical accelerated condition is 40°C and 75% relative humidity for six months. The Arrhenius equation can be used to relate the degradation rate at elevated temperatures to that at lower temperatures, providing an estimate of the long-term stability.

Practical Handling and Safety Considerations

Given their reactivity and potential toxicity, handling substituted α-haloketones requires strict safety protocols. Many are lachrymators and skin irritants.

-

Engineering Controls: Always handle α-haloketones in a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Weighing: For solid compounds, weigh them in a fume hood or a ventilated balance enclosure.

-

Waste Disposal: Dispose of all waste containing α-haloketones as hazardous waste according to institutional guidelines.

Conclusion

The stability of substituted α-haloketones is a critical factor that influences their utility in research and development. Their inherent reactivity necessitates a thorough understanding of their degradation pathways and the implementation of stringent storage and handling protocols. By storing these valuable compounds in a cool, dark, and inert environment, and by establishing robust, stability-indicating analytical methods, researchers can ensure their integrity and the reproducibility of their experimental results.

References

-

Al-Zaydi, K. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-845. [Link]

-

SlideShare. (n.d.). Accelerated stability testing. [Link]

-

Myers, A. G., & Barbay, J. K. (2001). On the inherent instability of alpha-amino alpha'-fluoro ketones. Evidence for their transformation to reactive oxyvinyliminium ion intermediates. Organic letters, 3(3), 425–428. [Link]

-

de la Torre, A., & Van der Eycken, E. V. (2022). Synthetic Access to Aromatic α-Haloketones. Molecules, 27(11), 3583. [Link]

-

Wikipedia. (2023). α-Halo ketone. [Link]

-

San Filippo, J., Chern, C. I., & Valentine, J. S. (1976). Oxidative cleavage of alpha-keto, alpha-hydroxy, and alpha-halo ketones, esters, and carboxylic acids by superoxide. The Journal of Organic Chemistry, 41(6), 1076–1078. [Link]

-

World Health Organization. (2023). Stability testing of existing active substances and related finished products. [Link]

-

IJSDR. (2022). Stability indicating study by using different analytical techniques. [Link]

-

Microchem Laboratory. (n.d.). Accelerated Physical Stability Testing. [Link]

-

ResearchGate. (n.d.). Accelerated stability study protocol. [Link]

-

Egyptian Drug Authority. (n.d.). Stability Study Protocol. [Link]

-

LCGC International. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

-

Hindawi. (2014). Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. [Link]

-

Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. [Link]

-

ACS Publications. (2014). Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. [Link]

-

Taylor & Francis. (2019). α-halo ketones – Knowledge and References. [Link]

-

IJCRT.org. (2023). Stability Indicating Assay Method. [Link]

-

AmbioPharm. (n.d.). What is a stability indicating method?. [Link]

-

YouTube. (2020). M.Sc.II (Org.Steriochem.) || Topic: Alpha-haloketone effect || By Prof. Dhawale K.D.. [Link]

-

European Medicines Agency. (1996). ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

A Technical Guide to the Synthesis and Derivatization of 2-Bromo-1-(4-chlorophenyl)-2-(4-methylphenyl)ethan-1-one: A Versatile Chiral Precursor

Executive Summary

2-Bromo-1-(4-chlorophenyl)-2-(4-methylphenyl)ethan-1-one is an α-haloketone that serves as a highly versatile and reactive intermediate in modern organic synthesis. Its structure, featuring a chiral center and two distinct aromatic moieties, makes it an attractive precursor for a diverse library of compounds with significant potential in medicinal chemistry and materials science. The presence of a bromine atom alpha to a carbonyl group provides a key reactive site for a variety of chemical transformations. This technical guide offers a comprehensive exploration of the potential derivatives of this core compound, detailing the primary synthetic strategies, providing field-proven experimental protocols, and discussing the potential applications of the resulting molecules. The narrative is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical methodologies required to leverage this powerful synthetic building block.

Introduction: The Strategic Importance of α-Haloketones

α-Haloketones are a privileged class of organic compounds, widely recognized for their utility as versatile electrophilic synthons.[1] The strategic placement of a halogen atom adjacent to a carbonyl group activates the α-carbon for nucleophilic attack, making it a cornerstone for carbon-carbon and carbon-heteroatom bond formation. The parent compound, this compound, embodies several key features that enhance its synthetic value:

-

Electrophilic α-Carbon: The primary site of reactivity, where the bromine atom acts as an excellent leaving group in nucleophilic substitution reactions.[2]

-

Activated Carbonyl Group: Influences the reactivity of the α-carbon and can itself be a target for nucleophilic addition or be used to form heterocyclic systems.

-

Chiral Center: The α-carbon is a stereocenter, offering the potential for the synthesis of enantiomerically pure derivatives, a critical consideration in modern drug development.

-

Chalcone-like Scaffold: The 1,2-diarylpropan-1-one backbone is reminiscent of the chalcone structure. Chalcones and their derivatives are renowned for their broad spectrum of potent biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[3][4][5][6]

This guide will systematically deconstruct the reactivity of this core molecule, presenting a logical framework for the design and synthesis of novel derivatives.

Core Synthetic Strategies for Derivatization

The derivatization of this compound is primarily governed by the reactivity of the α-bromo ketone moiety. The principal synthetic pathways include nucleophilic substitution, elimination, and rearrangement reactions.

Nucleophilic Substitution (S_N) Reactions: Gateway to Functional Diversity

The most direct and widely exploited pathway for derivatization is the nucleophilic substitution of the α-bromine atom.[2] Given that the α-carbon is secondary and benzylic in nature, the reaction can potentially proceed via S_N1 or S_N2 mechanisms, with the specific pathway being highly dependent on the choice of nucleophile, solvent, and reaction conditions.[7][8] For synthetic predictability and stereochemical control, conditions favoring the S_N2 mechanism are often preferred, typically involving a strong nucleophile in a polar aprotic solvent.

Causality in Experimental Choice: The selection of a polar aprotic solvent (e.g., DMSO, DMF, Acetonitrile) is crucial for S_N2 reactions. These solvents solvate the cation of the nucleophilic salt but do not strongly solvate the anion (the nucleophile), leaving it "bare" and highly reactive. This maximizes the rate of the bimolecular substitution.

A wide array of nucleophiles can be employed to generate diverse classes of derivatives:

-

O-Nucleophiles (Hydroxides, Alkoxides, Carboxylates): Lead to the formation of α-hydroxy ketones, α-alkoxy ketones, and α-acyloxy ketones, respectively. These motifs are prevalent in many natural products.

-

N-Nucleophiles (Amines, Azides): Reaction with primary or secondary amines yields α-amino ketones, a class of compounds with significant pharmacological interest.[9][10] The use of sodium azide provides α-azido ketones, which are valuable precursors for the synthesis of α-amino ketones (via reduction) and triazoles.

-

S-Nucleophiles (Thiols, Thiolates): Provide access to α-thio ketones, which are important intermediates for the synthesis of sulfur-containing heterocycles.[11]

-

C-Nucleophiles (Cyanides, Enolates): Facilitate the formation of new carbon-carbon bonds, enabling chain extension and the construction of more complex molecular architectures.[9][12]

Caption: General workflow for S_N2-mediated derivatization.

Elimination Reactions: Accessing Bioactive Chalcones

Treatment of the parent α-bromoketone with a non-nucleophilic base can induce an E2 elimination reaction, yielding an α,β-unsaturated ketone.[13] This transformation is of paramount importance as it converts the core compound into a highly valuable chalcone derivative, 1-(4-chlorophenyl)-2-(4-methylphenyl)prop-2-en-1-one.

Causality in Experimental Choice: A sterically hindered, non-nucleophilic base such as pyridine or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is essential for this pathway.[13] These bases are capable of abstracting the acidic α-proton but are too bulky to effectively act as nucleophiles, thereby favoring the elimination pathway over the competing substitution reaction.

Caption: E2 elimination pathway to synthesize chalcone derivatives.

Data Presentation: A Survey of Potential Derivatives

The synthetic strategies outlined above allow for the generation of a vast and diverse library of derivatives from the single parent compound. The following table summarizes some of the key derivative classes accessible through these pathways.

| Reaction Type | Reagent/Nucleophile | Product Class | Potential Significance |

| Nucleophilic Substitution | Sodium Hydroxide (NaOH) | α-Hydroxy Ketone | Precursor for diols, esters |

| Sodium Methoxide (NaOMe) | α-Alkoxy Ketone | Common motif in natural products | |

| Morpholine | α-Amino Ketone | Pharmacologically active scaffold | |

| Sodium Azide (NaN₃) | α-Azido Ketone | Intermediate for amines, triazoles | |

| Sodium Thiophenoxide (NaSPh) | α-Thio Ketone | Synthesis of S-heterocycles | |

| Potassium Cyanide (KCN) | α-Cyano Ketone | C-C bond formation, precursor to acids | |

| Elimination | Pyridine, DBU | α,β-Unsaturated Ketone | Access to bioactive chalcones[3][4][14] |

| Rearrangement | Sodium Ethoxide (NaOEt) | Rearranged Phenylpropanoate Ester | Favorskii Rearrangement product |

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, incorporating standard procedures for reaction monitoring, work-up, and purification that are fundamental to achieving high purity and yield.

Protocol 1: Synthesis of 2-Morpholino-1-(4-chlorophenyl)-2-(4-methylphenyl)ethan-1-one (α-Amino Ketone Derivative)

Rationale: This protocol details a classic S_N2 reaction using a secondary amine as the nucleophile. Potassium carbonate serves as a mild base to neutralize the HBr formed in situ, driving the reaction to completion. Acetonitrile is an ideal polar aprotic solvent for this transformation.

-

Reagents:

-

This compound (1.0 eq)

-

Morpholine (1.2 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous Acetonitrile (CH₃CN)

-

-

Equipment:

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

-

Heating mantle

-

Standard glassware for extraction and purification

-

-

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound and anhydrous potassium carbonate.

-

Add anhydrous acetonitrile to dissolve/suspend the solids, followed by the addition of morpholine via syringe.

-

Heat the reaction mixture to reflux (approx. 82°C) and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Cool the mixture to room temperature and filter off the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

-

Work-up and Purification:

-

Dissolve the crude residue in ethyl acetate.

-

Wash the organic layer sequentially with water (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the resulting crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure α-amino ketone.

-

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Protocol 2: Synthesis of 1-(4-chlorophenyl)-2-(4-methylphenyl)prop-2-en-1-one (Chalcone Derivative)

Rationale: This protocol employs a sterically hindered non-nucleophilic base, pyridine, to promote an E2 elimination reaction while minimizing the competing S_N2 pathway. The reaction is heated to provide the necessary activation energy for the elimination process.

-

Reagents:

-

This compound (1.0 eq)

-

Pyridine (used as both base and solvent)

-

-

Equipment:

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Standard glassware for work-up and purification

-

-

Procedure:

-

In a round-bottom flask, dissolve this compound in an excess of pyridine.

-

Heat the solution to reflux (approx. 115°C) with stirring.

-

Monitor the reaction by TLC. The formation of the more conjugated product will be visible under UV light. The reaction is typically complete within 2-4 hours.

-

Cool the reaction mixture to room temperature.

-

-

Work-up and Purification:

-

Pour the cooled reaction mixture into a separatory funnel containing 2M hydrochloric acid (HCl) and ethyl acetate. The acid will protonate the pyridine, rendering it water-soluble.

-

Extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers and wash sequentially with 2M HCl (to remove residual pyridine), saturated sodium bicarbonate (NaHCO₃) solution, and brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from ethanol or by column chromatography to yield the pure chalcone derivative.

-

-

Characterization: Confirm the structure via ¹H NMR (noting the appearance of vinylic protons), IR spectroscopy (noting the C=C stretch), and Mass Spectrometry.

Conclusion and Future Directions

This compound is demonstrably a powerful and versatile precursor for chemical synthesis. The strategic pathways of nucleophilic substitution and elimination open direct routes to a multitude of derivatives, including α-amino ketones and biologically significant chalcones. The protocols provided herein offer robust and reproducible methods for accessing these valuable compounds.

The true potential of these derivatives lies in their application within drug discovery and development. A logical and compelling future direction would be the systematic biological screening of the synthesized library. Given the well-documented anticancer and anti-inflammatory properties of related chalcone and α-amino ketone structures, these new derivatives represent a promising starting point for identifying novel therapeutic leads.[3][15] Further investigation into the stereoselective synthesis of these derivatives will be critical for elucidating structure-activity relationships and developing potent, single-enantiomer drug candidates.

References

-

Al-Azawi, R. F. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. PMC - NIH. Retrieved from [Link]

-

Waser, M., & Tius, M. A. (2018). A Two-Step Protocol for Umpolung Functionalization of Ketones Via Enolonium Species. Journal of Visualized Experiments. Retrieved from [Link]

-

Jaadan, B. (2016). Synthesis and biological activities of some chalcone derivatives. ResearchGate. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2021). Chalcone Derivatives As Potential Biological Activities. Retrieved from [Link]

-

Al-Azawi, R. F., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega. Retrieved from [Link]

-

ResearchGate. (n.d.). Typical approaches to the α-functionalization of ketones and our design.... Retrieved from [Link]

-

PubMed. (2025). α-Bromoketone derivatives from lithocholic acid: a comprehensive evaluation of their antibacterial activity. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. Synthesis of α-functionalized ketones through a) enolization/enamine formation. Retrieved from [Link]

-

Hartwig, J. F., et al. (2018). Enantioselective α-functionalization of ketones with N, O, S, and C-based nucleophiles. Nature Communications. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Recent progress in the radical α-C(sp3)–H functionalization of ketones. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Developments in the synthesis of α,α-dibromoacetophenones and related compounds. Retrieved from [Link]

-

MDPI. (n.d.). Synthetic Access to Aromatic α-Haloketones. Retrieved from [Link]

-

PubMed. (n.d.). Cross-coupling reaction of alpha-chloroketones and organotin enolates catalyzed by zinc halides for synthesis of gamma-diketones. Retrieved from [Link]

-

Sourcing Allies. (n.d.). 2-Bromo-1-(4-Chlorophenyl)Ethan-1-One: A Versatile Building Block for Organic Synthesis. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Alpha Halogenation of Enols and Enolates. Retrieved from [Link]

-

Garber, K. (2017). CHEM 222: Acid-catalyzed Alpha Halogenation of Ketones. YouTube. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone. Retrieved from [Link]

- Google Patents. (n.d.). CN101928208A - A method for synthesizing α-bromoketones by hydrogen peroxide oxidative bromination.

-

ResearchGate. (n.d.). (i) 2-Bromo-1-(4-chlorophenyl)ethanone or.... Retrieved from [Link]

-

Patsnap. (n.d.). Synthesis method of 2-bromo-4 '-chloro-1, 1'-biphenyl. Eureka. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2017). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. YouTube. Retrieved from [Link]

-

Khan Academy. (n.d.). Nucleophilic substitution reactions (video). Retrieved from [Link]

-

Neuman, R. C. (n.d.). 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 2-bromo-1-(4-methylphenyl)-. WebBook. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 9.2: Common nucleophilic substitution reactions. Retrieved from [Link]

-

Chem JEE by Ruchi ma'am. (2020). Nucleophilic Substitution Reaction #1- Haloalkanes And Haloarenes #14. YouTube. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. youtube.com [youtube.com]

- 8. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. communities.springernature.com [communities.springernature.com]

- 12. Cross-coupling reaction of alpha-chloroketones and organotin enolates catalyzed by zinc halides for synthesis of gamma-diketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. α-Bromoketone derivatives from lithocholic acid: a comprehensive evaluation of their antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendancy of Asymmetry: A Technical Guide to α-Haloketones in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Haloketones, organic compounds bearing a halogen atom adjacent to a carbonyl group, have long been recognized for their synthetic versatility stemming from the presence of two electrophilic centers.[1] This duality allows them to serve as pivotal building blocks in the construction of a diverse array of complex molecules, including numerous N, S, and O-heterocycles, many of which exhibit significant biological activity.[1] The advent of asymmetric synthesis has further amplified their importance, enabling the stereocontrolled installation of functionality crucial for the development of modern pharmaceuticals and agrochemicals. This guide provides an in-depth exploration of the synthesis of asymmetric α-haloketones, detailing the causal relationships behind experimental choices, and showcasing their application in the synthesis of valuable compounds.

Introduction: The Strategic Importance of Chiral α-Haloketones

Chirality is a fundamental property in medicinal chemistry, profoundly influencing a drug's pharmacokinetics, pharmacodynamics, and overall efficacy.[2] The distinct three-dimensional arrangement of atoms in a chiral molecule dictates its interaction with biological targets, often leading to significant differences in the therapeutic outcomes of different enantiomers.[2][3] Consequently, the ability to synthesize compounds as single enantiomers is a critical aspect of modern drug design and development.[3]

Asymmetric α-haloketones are invaluable chiral building blocks in this endeavor.[4][5] Their inherent reactivity allows for a multitude of stereospecific transformations, including nucleophilic substitutions, eliminations, and rearrangements, providing access to a wide range of optically active amines, ethers, sulfides, and other functionalized molecules.[6] These, in turn, serve as key intermediates in the synthesis of complex pharmaceutical agents, such as the HIV protease inhibitors atazanavir and darunavir.[4] The development of efficient and highly selective methods for the synthesis of asymmetric α-haloketones is therefore a paramount objective in synthetic organic chemistry.

Foundational Principles: The Chemistry of α-Halogenation

The synthesis of α-haloketones is most commonly achieved through the direct halogenation of a ketone at the α-position.[7][8] This reaction can be performed under either acidic or basic conditions, with the choice of conditions significantly impacting the reaction mechanism, regioselectivity, and the potential for multiple halogenations.[9]

Acid-Catalyzed Halogenation: A Controlled Approach

Under acidic conditions, the halogenation of a ketone proceeds through an enol intermediate.[7][10] The reaction is initiated by the protonation of the carbonyl oxygen, which facilitates the tautomerization to the more nucleophilic enol form.[11][12] This enol then attacks the electrophilic halogen (Cl₂, Br₂, or I₂).[10][12]

A key feature of the acid-catalyzed mechanism is that the formation of the enol is the rate-determining step.[10][13] This has two important consequences. Firstly, the rate of halogenation is independent of the halogen concentration.[7] Secondly, it is generally possible to achieve monohalogenation because the introduction of an electron-withdrawing halogen atom destabilizes the protonated carbonyl intermediate, making the formation of a second enol less favorable.[9] For unsymmetrical ketones, halogenation typically occurs at the more substituted α-carbon, as this proceeds through the more stable, more substituted enol intermediate.[11]

Experimental Protocol: Acid-Catalyzed α-Bromination of a Ketone [10]

-

Dissolution: Dissolve the ketone in a suitable acidic solvent, such as acetic acid.

-

Halogen Addition: Slowly add a solution of bromine (Br₂) in acetic acid to the ketone solution with stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Wash the organic layer with a solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

-

Characterization: Purify the crude product by column chromatography or distillation to obtain the pure α-bromoketone.

Base-Promoted Halogenation: A Path to Polyhalogenation

In the presence of a base, α-halogenation proceeds via an enolate intermediate.[14][15] The base abstracts an α-proton to form a nucleophilic enolate, which then attacks the electrophilic halogen.[15]

Unlike the acid-catalyzed reaction, the introduction of a halogen atom increases the acidity of the remaining α-protons due to the inductive electron-withdrawing effect of the halogen.[11][15] This makes subsequent halogenations faster than the first, often leading to polyhalogenated products.[9][15] This phenomenon is exploited in the haloform reaction, where methyl ketones are converted to carboxylates.[15] For unsymmetrical ketones under basic conditions, halogenation tends to occur at the less sterically hindered α-carbon.[9]

The Frontier of Asymmetric Synthesis: Catalytic Enantioselective α-Halogenation

The direct, catalytic, and enantioselective α-halogenation of carbonyl compounds represents a significant advancement in organic synthesis.[16] This approach avoids the use of stoichiometric chiral auxiliaries and often provides a more atom-economical route to optically active α-haloketones.

Organocatalysis: A Powerful Tool for Asymmetric Induction

Organocatalysis has emerged as a powerful strategy for the asymmetric α-halogenation of carbonyl compounds.[16] Chiral amines, particularly those derived from cinchona alkaloids, have proven to be highly effective catalysts. The general mechanism involves the formation of a chiral enamine intermediate from the ketone and the catalyst. This enamine then reacts with an electrophilic halogen source, with the stereochemistry of the product being dictated by the chiral environment of the catalyst.

One notable example is the tandem asymmetric halogenation/esterification of acyl halides.[6] In this process, a chiral nucleophile attacks an in situ generated ketene to form a zwitterionic enolate. This enolate then reacts with an electrophilic halogenating reagent to afford an acylammonium salt, which subsequently undergoes transacylation to regenerate the catalyst and produce the optically enriched α-haloester.[6]

Caption: Generalized workflow for organocatalytic asymmetric α-halogenation of ketones.

The enantioselective α-fluorination of ketones, a particularly challenging transformation, has also been achieved using organocatalysis.[17] The use of primary amine-functionalized Cinchona alkaloids allows for the direct and asymmetric α-fluorination of various cyclic ketones with high levels of enantio-, diastereo-, and regioselectivity.[17]

Metal-Catalysis: Expanding the Synthetic Toolbox

Transition metal catalysis offers a complementary approach to organocatalysis for asymmetric α-halogenation. For instance, nickel-catalyzed enantioselective direct α-alkylation of ketones with unactivated alkyl halides has been developed, showcasing the power of metal catalysis in forming C-C bonds at the α-position.[18][19] While not a direct halogenation, this methodology provides a pathway to chiral ketones with α-quaternary carbon stereocenters.[18][19]

More directly related to halogenation, iridium-catalyzed asymmetric hydrogenation of α-halogenated ketones provides a route to chiral halohydrins with high enantiomeric excess.[20] This method utilizes cinchona-alkaloid-based NNP ligands and is effective for a variety of α-chloro- and α-bromoacetophenones.[20]

Applications in Complex Molecule and Drug Synthesis

The utility of asymmetric α-haloketones is best illustrated by their application in the synthesis of complex and biologically active molecules.

Synthesis of Heterocycles

α-Haloketones are versatile precursors for the synthesis of a wide range of heterocycles.[21][22] For example, thiazoles can be synthesized from the reaction of chloroacetone with thioamides, and 2-aminothiazoles can be produced from the reaction of 2-chloroketones with thioureas.[22] The Hantzsch pyrrole synthesis also utilizes α-haloketones in the reaction with dicarbonyls and ammonia to form pyrroles.[22]

Chiral Building Blocks for Pharmaceuticals

As previously mentioned, chiral α-haloketones are essential building blocks for the synthesis of HIV protease inhibitors like atazanavir and darunavir.[4] The synthesis of these complex molecules often involves a multistep sequence starting from N-protected amino acids, which are converted to α-diazo ketones and subsequently to the corresponding α-haloketones.[4]

Furthermore, the products of asymmetric α-halogenation can be readily transformed into other valuable chiral synthons. For example, optically active α-haloesters can be converted to optically pure derivatized amides, some of which exhibit anticonvulsant activity.[6]

Future Perspectives and Conclusion

The field of asymmetric α-haloketone synthesis continues to evolve, with ongoing efforts to develop greener, more efficient, and more versatile synthetic protocols.[1] While significant progress has been made, particularly in the realm of organocatalysis, the development of a general method for the direct asymmetric alkylation and halogenation of all classes of ketones remains a significant challenge.[23]

Future research will likely focus on the development of novel catalytic systems with broader substrate scope and higher catalytic efficiency. The exploration of biocatalytic methods for halogenation also holds promise for developing more sustainable synthetic routes.[5]

References

-

The Ir-Catalyzed Asymmetric Hydrogenation of α-Halogenated Ketones Utilizing Cinchona-Alkaloid-Derived NNP Ligand to Produce (R)- and (S)-Halohydrins. The Journal of Organic Chemistry. [Link]

-

Organocatalyzed direct asymmetric α-halogenation of carbonyl compounds. Organic & Biomolecular Chemistry. [Link]

-

The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. [Link]

-

Catalytic, Asymmetric α-Halogenation. Journal of the American Chemical Society. [Link]

-

Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. The Journal of Organic Chemistry. [Link]

-

Alpha Halogenation of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition. [Link]

-

Synthesis of P-chloro, P-bromo, and P-iodo a,P-unsaturated ketones. Canadian Journal of Chemistry. [Link]

-

Part I: Studies Towards Asymmetric α-halogenation and Mechanistic Studies of the Acrylate System with Organocatalyst and Part Ii: Synthesis of α-aryl Quaternary Carbon Centers. Minds@UW. [Link]

-

α-Halo ketone. Wikipedia. [Link]

-

Catalytic, Asymmetric α-Alkylation of Ketones with Unactivated Alkyl Halides. Journal of the American Chemical Society. [Link]

-

α-halo ketones – Knowledge and References. Taylor & Francis. [Link]

-

Catalytic Asymmetric α-Alkylation of Ketones with Unactivated Alkyl Halides. Journal of the American Chemical Society. [Link]

-

Synthetic Access to Aromatic α-Haloketones. Molecules. [Link]

-

22.3: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

-

Alpha Halogenation of Enols and Enolates. Chemistry Steps. [Link]

-

Practical Synthesis of Linear α-Iodo/Bromo-α,β-unsaturated Aldehydes/Ketones from Propargylic Alcohols via Au/Mo Bimetallic Catalysis. Organic Letters. [Link]

-

Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones. Journal of the American Chemical Society. [Link]

-

6.3 Alpha-halogenation of carbonyls. Fiveable. [Link]

-

Ketone halogenation. Wikipedia. [Link]

-

Halogenation Of Ketones via Enols. Master Organic Chemistry. [Link]

-

Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides. The Journal of Organic Chemistry. [Link]

-

22.3 ALPHA HALOGENATION OF ALDEHYDES AND KETONES. Chemistry LibreTexts. [Link]

-

Synthesis of β-chloro, β-bromo, and β-iodo α,β-unsaturated ketones. Request PDF. [Link]

-

Synthetic Access to Aromatic α-Haloketones. MDPI. [Link]

-

Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides. Organic Chemistry Portal. [Link]

-

18.3: Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

-

Asymmetric Synthesis. University of Bath. [Link]

-

A Method for the Catalytic Enantioselective Synthesis of Chiral α-Azido and α-Amino Ketones from Racemic α-Bromo Ketones, and Its Generalization to the Formation of Bonds to C, O, and S. Organic Chemistry Portal. [Link]

-

Asymmetric Synthesis and Applications of Chiral Organoselenium Compounds: A Review. Molecules. [Link]

-

Direct Asymmetric Alkylation of Ketones: Still Unconquered. Molecules. [Link]

-

Asymmetric reduction of carbonyl compounds with chiral alkoxyaluminium and alkoxymagnesium halides. Indian Academy of Sciences. [Link]

-

New class of chiral molecules offers strong stability for drug development. Drug Target Review. [Link]

-

Role of Chirality in Drugs. Juniper Publishers. [Link]

-

The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Advanced Pharmaceutical Research. [Link]

Sources

- 1. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharma.researchfloor.org [pharma.researchfloor.org]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. mdpi.com [mdpi.com]

- 9. Ketone halogenation - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Alpha Halogenation of Enols and Enolates - Chemistry Steps [chemistrysteps.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. glaserr.missouri.edu [glaserr.missouri.edu]

- 14. fiveable.me [fiveable.me]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Organocatalyzed direct asymmetric α-halogenation of carbonyl compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Catalytic Asymmetric α-Alkylation of Ketones with Unactivated Alkyl Halides [organic-chemistry.org]

- 19. Catalytic Asymmetric α-Alkylation of Ketones with Unactivated Alkyl Halides. | Semantic Scholar [semanticscholar.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 23. Direct Asymmetric Alkylation of Ketones: Still Unconquered - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Leveraging 2-Bromo-1-(4-chlorophenyl)-2-(4-methylphenyl)ethan-1-one in Modern Heterocyclic Synthesis

Introduction: The Strategic Value of a Keystone Building Block

In the landscape of medicinal chemistry and materials science, the efficient construction of heterocyclic scaffolds is a paramount objective. These cyclic structures are foundational to a vast array of pharmaceuticals, agrochemicals, and functional materials. Central to their synthesis are versatile building blocks, reagents designed for reliable and predictable reactivity. 2-Bromo-1-(4-chlorophenyl)-2-(4-methylphenyl)ethan-1-one (CAS: 119267-79-7) represents such a keystone intermediate.[1][2]

This α-bromoketone possesses a unique combination of structural features that render it highly valuable for synthetic chemists.[3] Its chemical architecture includes:

-

An electrophilic α-carbon , activated by the adjacent carbonyl group, making it an excellent substrate for nucleophilic substitution reactions.[3][4]

-

A carbonyl group that can participate in subsequent condensation and cyclization steps.

-

Two distinct aryl moieties —a 4-chlorophenyl group attached to the carbonyl and a 4-methylphenyl (tolyl) group on the α-carbon. This inherent asymmetry allows for the synthesis of complex, non-symmetrical heterocyclic systems, providing a direct route to diverse chemical libraries.

This guide provides an in-depth exploration of the utility of this compound, focusing on its application in the synthesis of high-value thiazole and imidazole derivatives. We will delve into the mechanistic rationale behind these transformations and provide detailed, field-proven protocols for their execution.

Core Synthetic Applications: Building Heterocycles of Interest

The reactivity of this α-bromoketone is best demonstrated through its application in well-established, robust named reactions to form five-membered aromatic heterocycles.

Synthesis of Substituted Thiazoles via Hantzsch Condensation

The Hantzsch thiazole synthesis, first described in 1887, remains one of the most reliable and efficient methods for constructing the thiazole ring. This reaction involves the condensation of an α-haloketone with a thioamide.[4][5][6] The thiazole core is a privileged scaffold in drug discovery, appearing in numerous approved pharmaceuticals.[7]

Mechanistic Rationale: The reaction proceeds through a well-defined sequence. The initial step is a nucleophilic attack by the sulfur atom of the thioamide onto the electrophilic α-carbon of the ketone, displacing the bromide ion in a classic SN2 reaction. This is followed by an intramolecular cyclization, where a nitrogen atom of the thioamide intermediate attacks the carbonyl carbon. The resulting hydroxythiazoline intermediate then undergoes acid-catalyzed dehydration to yield the stable, aromatic thiazole ring.[8] The aromaticity of the final product is a strong thermodynamic driving force for the reaction.[8]

Experimental Workflow: Hantzsch Thiazole Synthesis

Caption: Workflow for the Hantzsch synthesis of substituted thiazoles.

Protocol 1: Synthesis of 2-Amino-4-(4-chlorophenyl)-5-(4-methylphenyl)thiazole Hydrobromide

-

Materials:

-

This compound (1.0 eq)

-

Thiourea (1.2 eq)

-

Ethanol, anhydrous (approx. 5 mL per mmol of ketone)

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound and thiourea.

-

Add anhydrous ethanol to the flask.

-

Heat the reaction mixture to reflux (approx. 78 °C) with vigorous stirring. The reaction is typically complete within 2-4 hours. Monitor progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature. The product, as its hydrobromide salt, will often precipitate from the solution.

-

If precipitation is slow, the mixture can be cooled further in an ice bath.

-

Collect the solid product by vacuum filtration through a Büchner funnel.

-

Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the product under vacuum to yield the target thiazole hydrobromide salt.

-

-

Causality and Trustworthiness: Using a slight excess of the highly soluble thiourea ensures the complete consumption of the more valuable α-bromoketone.[8] The initial product is isolated as the HBr salt, which is often a stable, crystalline solid that is easily purified by filtration, avoiding the need for column chromatography.[5][8] For applications requiring the free base, the salt can be neutralized with a weak base like sodium bicarbonate solution during a subsequent workup.

Table 1: Representative Conditions for Hantzsch Thiazole Synthesis

| α-Haloketone Substrate | Thioamide | Solvent | Temperature | Typical Yield | Reference |

| 2-Bromoacetophenone | Thiourea | Methanol | Reflux | High (often >90%) | [5][8] |

| Substituted Phenacyl Bromides | Thiosemicarbazide | Ethanol | Reflux | Good to Excellent | [9] |

| 2-Bromoacetophenones | Thiobenzamide | Ionic Liquid | 50 °C | Good (>70%) | [7] |

Synthesis of Substituted Imidazoles via Amidine Condensation

The imidazole ring is another cornerstone of medicinal chemistry, famously found in histamine, histidine, and numerous antifungal agents.[10] The reaction of α-haloketones with amidines is a direct and powerful method for constructing 2,4,5-trisubstituted imidazoles.[11][12][13]